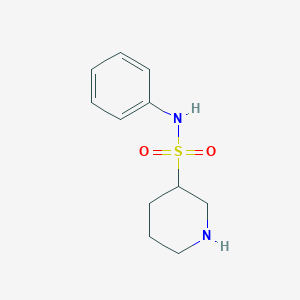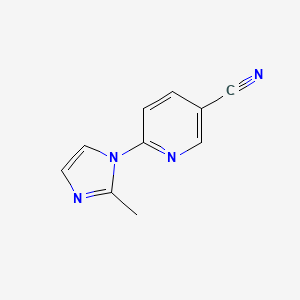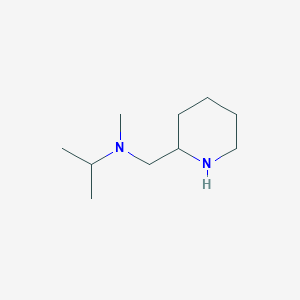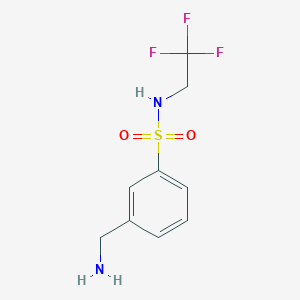
2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole
概要
説明
2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The indole nucleus, another component of this compound, is known for its diverse biological activities and is a common structure in many synthetic drug molecules .
作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Pharmacokinetics
The compound has a predicted density of 0921±006 g/cm3 and a predicted boiling point of 249.7±15.0 °C .
Result of Action
Piperidine derivatives have been evaluated for potential treatment of hiv .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Another approach involves the use of palladium and rhodium hydrogenation, which combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve the use of metal- and organocatalysis. These methods are designed to be fast and cost-effective, making them suitable for large-scale production . The development of efficient synthetic routes is crucial for the pharmaceutical industry, where piperidine-containing compounds are widely used.
化学反応の分析
Types of Reactions: 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include oxidizing agents like iodine(III) and reducing agents such as palladium and rhodium . The conditions for these reactions vary depending on the desired outcome, but they often involve specific catalysts and controlled environments.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different functionalized derivatives, while reduction reactions can lead to the formation of various isomeric compounds .
科学的研究の応用
2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s indole nucleus also contributes to its biological activities, making it a valuable scaffold for drug development .
類似化合物との比較
Similar Compounds: Similar compounds to 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole include other piperidine derivatives and indole-containing compounds. Examples include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperidine and indole moieties. This combination enhances its pharmacological properties and makes it a versatile compound for various scientific research applications .
特性
IUPAC Name |
2-methyl-1-piperidin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13/h2-5,11,13,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVAWHTZPQAMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)
![4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199356.png)



![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B3199381.png)


![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)



